2-(6-oxo-4-piperidin-1-ylpyridazin-1-yl)-N-(1-pyrazin-2-ylpropan-2-yl)acetamide
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Overview
Description
2-(6-oxo-4-piperidin-1-ylpyridazin-1-yl)-N-(1-pyrazin-2-ylpropan-2-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-oxo-4-piperidin-1-ylpyridazin-1-yl)-N-(1-pyrazin-2-ylpropan-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the pyridazinone intermediate.
Attachment of the Pyrazine Moiety: The pyrazine moiety can be attached through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate pyrazine derivatives and palladium catalysts.
Final Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions, typically using acyl chlorides or anhydrides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-(6-oxo-4-piperidin-1-ylpyridazin-1-yl)-N-(1-pyrazin-2-ylpropan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyridazinone, piperidine, or pyrazine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenated derivatives, nucleophiles or electrophiles, appropriate solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
2-(6-oxo-4-piperidin-1-ylpyridazin-1-yl)-N-(1-pyrazin-2-ylpropan-2-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders, cancer, and infectious diseases.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets, such as enzymes and receptors.
Industrial Applications: The compound may be used in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-oxo-4-piperidin-1-ylpyridazin-1-yl)-N-(1-pyrazin-2-ylpropan-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways and biological processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(6-oxo-4-piperidin-1-ylpyridazin-1-yl)-N-(1-pyrazin-2-ylpropan-2-yl)acetamide: shares structural similarities with other pyridazinone derivatives, piperidine-containing compounds, and pyrazine-based molecules.
Uniqueness
- The unique combination of the pyridazinone, piperidine, and pyrazine moieties in this compound provides distinct chemical and biological properties that differentiate it from other similar compounds. This uniqueness makes it a valuable subject of study for its potential applications in various scientific fields.
Properties
IUPAC Name |
2-(6-oxo-4-piperidin-1-ylpyridazin-1-yl)-N-(1-pyrazin-2-ylpropan-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O2/c1-14(9-15-11-19-5-6-20-15)22-17(25)13-24-18(26)10-16(12-21-24)23-7-3-2-4-8-23/h5-6,10-12,14H,2-4,7-9,13H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEFLJDOAPRSONC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=NC=CN=C1)NC(=O)CN2C(=O)C=C(C=N2)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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